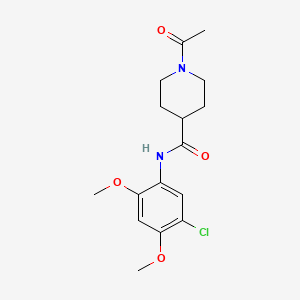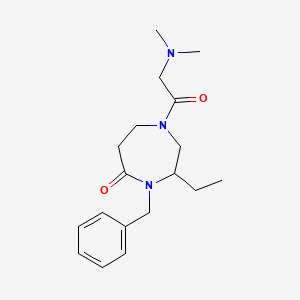![molecular formula C18H13BrN2OS B5457274 3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5457274.png)
3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is a compound that belongs to the class of acrylonitrile derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of 3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific targets in cells, such as enzymes or receptors, and modulating their activity.
Biochemical and Physiological Effects:
The compound has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been reported to possess antimicrobial activity against a range of bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a useful tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is to explore its use as a fluorescent probe for the detection of thiols in biological samples. Additionally, further studies are needed to investigate its mechanism of action and potential side effects, which may inform its future use in clinical settings.
Métodos De Síntesis
The synthesis of 3-(5-bromo-2-furyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 5-bromo-2-furaldehyde, 2,4-dimethylphenylthiocarboxamide, and malononitrile in the presence of a catalytic amount of piperidine. The reaction is carried out in ethanol under reflux conditions for several hours, and the resulting product is purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antitumor, anti-inflammatory, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for the detection of thiols in biological samples.
Propiedades
IUPAC Name |
(E)-3-(5-bromofuran-2-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2OS/c1-11-3-5-15(12(2)7-11)16-10-23-18(21-16)13(9-20)8-14-4-6-17(19)22-14/h3-8,10H,1-2H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEORNTFFMMRTPZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)Br)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5457197.png)
![1-(1-naphthylmethyl)-N-[1-(1H-tetrazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5457199.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-(methylamino)nicotinamide](/img/structure/B5457207.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(3-methyl-2-furoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5457210.png)
![1-benzyl-5-[3-ethoxy-4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5457211.png)
![2-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5457215.png)
![9-[3-(3-methoxy-4-methylphenyl)propanoyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5457221.png)

![4-(3-methyl-1-pyridiniumyl)-5-[2-(4-nitrophenyl)carbonohydrazonoyl]-1,3-thiazol-2-olate](/img/structure/B5457234.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4,6-di-4-morpholinyl-1,3,5-triazin-2-amine](/img/structure/B5457250.png)

![2'-(hydroxymethyl)-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5457258.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5457279.png)
![16-(4-fluorophenyl)-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B5457284.png)